molecular formula C12H24O4S B1263500 (3Z)-dodec-3-en-1-yl hydrogen sulfate

(3Z)-dodec-3-en-1-yl hydrogen sulfate

Cat. No.: B1263500
M. Wt: 264.38 g/mol
InChI Key: OXZPGZPXSCUIQZ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-Dodec-3-en-1-yl hydrogen sulfate is an alkyl hydrogen sulfate ester characterized by a 12-carbon chain (dodec-) with a cis-configured (Z) double bond at the third carbon position. Its molecular formula is C₁₂H₂₄O₄S, and it consists of a hydrogen sulfate group (-OSO₃H) esterified to the terminal hydroxyl group of the unsaturated alkyl chain. The Z-configuration of the double bond introduces steric constraints that may influence its physical properties (e.g., melting point, solubility) and chemical behavior compared to saturated analogs or trans (E)-isomers.

Properties

Molecular Formula

C12H24O4S

Molecular Weight

264.38 g/mol

IUPAC Name

[(Z)-dodec-3-enyl] hydrogen sulfate

InChI

InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/b10-9-

InChI Key

OXZPGZPXSCUIQZ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCOS(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCOS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional attributes of (3Z)-dodec-3-en-1-yl hydrogen sulfate can be contextualized by comparing it to analogous compounds, including saturated alkyl hydrogen sulfates, geometric isomers, and other organosulfates. Key comparison points include molecular structure, acidity, solubility, and applications.

Structural and Functional Comparison

Compound Molecular Formula Chain Length Double Bond (Position/Configuration) Acidity (pKa)* Key Properties/Applications
This compound C₁₂H₂₄O₄S 12 3Z (cis) ~1.9 Surfactant; potential prodrug
Dodecyl hydrogen sulfate C₁₂H₂₆O₄S 12 None (saturated) ~1.9 Industrial detergents, emulsifiers
(3E)-Dodec-3-en-1-yl hydrogen sulfate C₁₂H₂₄O₄S 12 3E (trans) ~1.9 Research applications (e.g., specialty surfactants)
Tetrabutylammonium hydrogen sulfate C₁₆H₃₇NO₄S N/A N/A N/A Phase-transfer catalyst

*Acidity values are estimated based on typical hydrogen sulfate esters, which are stronger acids than alcohols (pKa ~1.9 vs. ~16–19 for alcohols).

Key Differences and Implications

Double Bond Configuration (Z vs. E):

  • The cis (Z) configuration in this compound introduces a kinked alkyl chain, reducing molecular packing efficiency compared to the linear saturated dodecyl hydrogen sulfate. This likely lowers its melting point and enhances solubility in polar organic solvents.
  • In contrast, the trans (E) isomer (3E analog) has a straighter geometry, resembling saturated compounds in packing behavior but retaining some rigidity due to the double bond.

Chain Unsaturation vs. Saturation:

  • The unsaturated chain in this compound increases reactivity, making it more susceptible to oxidation or hydrolysis compared to its saturated counterpart. This property could limit its stability in harsh environments but may be advantageous in prodrug designs where controlled release is desired.

Comparison with Tetrabutylammonium Hydrogen Sulfate: Unlike alkyl hydrogen sulfates, tetrabutylammonium hydrogen sulfate is a quaternary ammonium salt. Its bulky tetrabutylammonium cation enhances solubility in nonpolar solvents, enabling its use as a phase-transfer catalyst in biphasic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-dodec-3-en-1-yl hydrogen sulfate
Reactant of Route 2
(3Z)-dodec-3-en-1-yl hydrogen sulfate

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